molecular formula C17H17Cl2NO2 B3573910 2-(2,4-dichloro-6-methylphenoxy)-N-(3,5-dimethylphenyl)acetamide

2-(2,4-dichloro-6-methylphenoxy)-N-(3,5-dimethylphenyl)acetamide

Cat. No.: B3573910
M. Wt: 338.2 g/mol
InChI Key: ZTGQUMXUBOSIFQ-UHFFFAOYSA-N
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Description

2-(2,4-dichloro-6-methylphenoxy)-N-(3,5-dimethylphenyl)acetamide is an organic compound characterized by its complex aromatic structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. Its unique structure, featuring multiple chlorinated and methylated phenyl rings, contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichloro-6-methylphenoxy)-N-(3,5-dimethylphenyl)acetamide typically involves the following steps:

  • Formation of the Phenoxy Intermediate: : The initial step involves the reaction of 2,4-dichloro-6-methylphenol with a suitable base, such as sodium hydroxide, to form the phenoxide ion. This intermediate is then reacted with chloroacetyl chloride to yield 2-(2,4-dichloro-6-methylphenoxy)acetyl chloride.

  • Amidation Reaction: : The acetyl chloride intermediate is then reacted with 3,5-dimethylaniline in the presence of a base, such as triethylamine, to form the final product, this compound. This reaction typically occurs under mild conditions, with the temperature maintained around room temperature to 50°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dichloro-6-methylphenoxy)-N-(3,5-dimethylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the amide group to an amine.

    Substitution: The chlorinated aromatic rings can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium amide in liquid ammonia for nucleophilic aromatic substitution.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

2-(2,4-dichloro-6-methylphenoxy)-N-(3,5-dimethylphenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2-(2,4-dichloro-6-methylphenoxy)-N-(3,5-dimethylphenyl)acetamide involves its interaction with specific molecular targets. The compound’s aromatic rings and functional groups allow it to bind to enzymes or receptors, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-dichlorophenoxy)-N-(3,5-dimethylphenyl)acetamide
  • 2-(2,4-dichloro-6-methylphenoxy)-N-phenylacetamide
  • 2-(2,4-dichloro-6-methylphenoxy)-N-(3,5-dichlorophenyl)acetamide

Uniqueness

2-(2,4-dichloro-6-methylphenoxy)-N-(3,5-dimethylphenyl)acetamide is unique due to the specific arrangement of its chlorinated and methylated phenyl rings. This structure imparts distinct chemical properties, such as increased stability and reactivity, compared to similar compounds. Its unique configuration also influences its biological activity, making it a compound of interest in various research fields.

Properties

IUPAC Name

2-(2,4-dichloro-6-methylphenoxy)-N-(3,5-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17Cl2NO2/c1-10-4-11(2)6-14(5-10)20-16(21)9-22-17-12(3)7-13(18)8-15(17)19/h4-8H,9H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTGQUMXUBOSIFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)COC2=C(C=C(C=C2C)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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